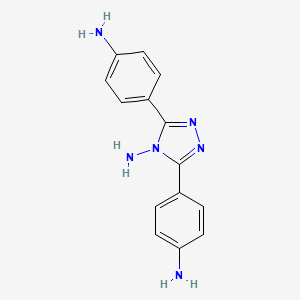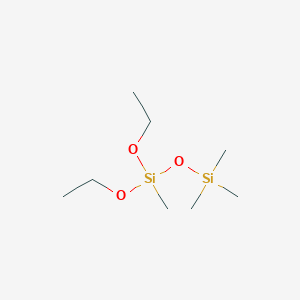![molecular formula C8H8N2S B14146461 2,4-Dimethylthieno[3,2-d]pyrimidine CAS No. 53827-37-5](/img/structure/B14146461.png)
2,4-Dimethylthieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a thiophene ring fused to a pyrimidine ring, with methyl groups attached at the 2nd and 4th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthieno[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of 3-amino-2-thiophenecarboxamide with formic acid, resulting in the formation of the thienopyrimidine core . Another method includes the use of 2-nitrothiophenes as starting materials, which are reduced to form the desired compound . Additionally, the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
2,4-Dimethylthieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, exhibiting inhibitory effects that contribute to its neurotropic activity . The compound’s structure allows it to bind to multiple sites on the receptor, enhancing its efficacy.
Comparación Con Compuestos Similares
2,4-Dimethylthieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Thieno[3,4-b]pyridine: Another related compound with a different fusion pattern of the thiophene and pyrimidine rings.
The uniqueness of this compound lies in its specific substitution at the 2nd and 4th positions, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
53827-37-5 |
|---|---|
Fórmula molecular |
C8H8N2S |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
2,4-dimethylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H8N2S/c1-5-8-7(3-4-11-8)10-6(2)9-5/h3-4H,1-2H3 |
Clave InChI |
PXAKCTYAPVOZQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)C)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14146379.png)

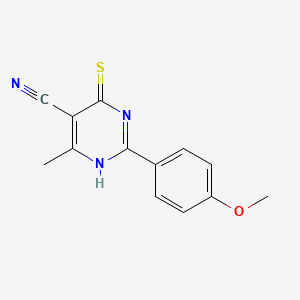
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146384.png)

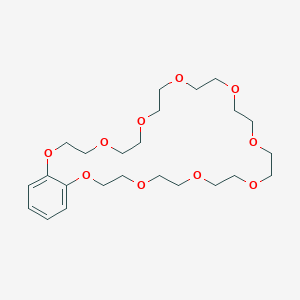
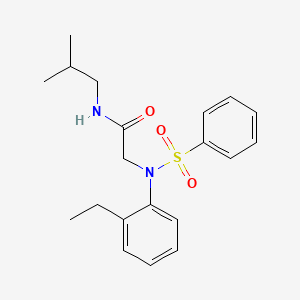


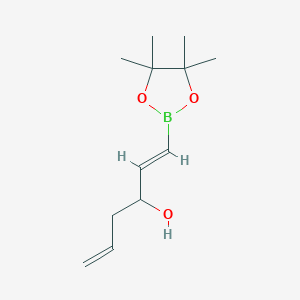
![12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14146413.png)

